![molecular formula C50H53BF4N2O B13492999 2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te](/img/structure/B13492999.png)
2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(1E)-2-[(3E)-2-(4-butoxyphenyl)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}cyclohex-1-en-1-yl]ethenyl]-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide” is a complex organic molecule with a unique structure This compound is characterized by its multiple aromatic rings, butoxyphenyl groups, and azatricyclic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the azatricyclic core, the introduction of butoxyphenyl groups, and the final assembly of the complete molecule. Typical reaction conditions may include:
Formation of the azatricyclic core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of butoxyphenyl groups: This can be achieved through substitution reactions using appropriate reagents.
Final assembly: The final step may involve coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.
Purification processes: Using techniques such as chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and butoxyphenyl groups can be oxidized under appropriate conditions.
Reduction: The azatricyclic core can be reduced to form different derivatives.
Substitution: The butoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors in biological systems.
Enzyme inhibition: It may inhibit the activity of certain enzymes.
Pathway modulation: The compound could modulate specific biochemical pathways.
Eigenschaften
Molekularformel |
C50H53BF4N2O |
|---|---|
Molekulargewicht |
784.8 g/mol |
IUPAC-Name |
(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C50H53N2O.BF4/c1-4-7-33-51-44(42-21-11-17-36-19-13-23-46(51)49(36)42)31-27-38-15-10-16-39(48(38)40-25-29-41(30-26-40)53-35-9-6-3)28-32-45-43-22-12-18-37-20-14-24-47(50(37)43)52(45)34-8-5-2;2-1(3,4)5/h11-14,17-32H,4-10,15-16,33-35H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
VJDBHFDUKOLRQH-UHFFFAOYSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCCC(=C4C5=CC=C(C=C5)OCCCC)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCCC(=C4C5=CC=C(C=C5)OCCCC)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
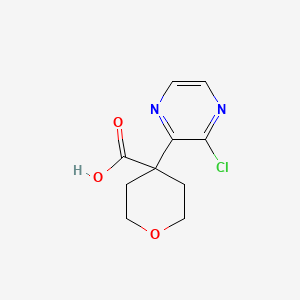
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
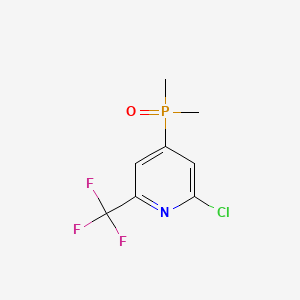
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)

![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)

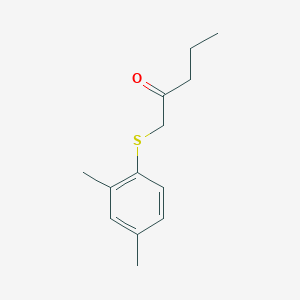
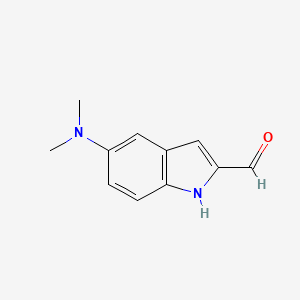
![1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
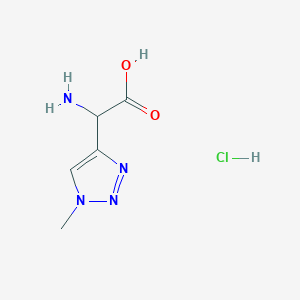
![rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo](/img/structure/B13493001.png)
